Cycrimine - 77-39-4

Cycrimine

Catalog Number: EVT-266234
CAS Number: 77-39-4
Molecular Formula: C19H29NO
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cycrimine hydrochloride, also known as Pagitane, is a synthetic compound with central cholinolytic properties [, , , ]. It falls under the classification of anticholinergic agents, specifically antimuscarinic agents [, , ]. In scientific research, cycrimine serves as a valuable tool for investigating muscarinic acetylcholine receptor activity, exploring structure-activity relationships in drug design, and studying its potential antiviral properties [, , , ].

Synthesis Analysis

a) Classical Synthesis: This pathway involves reacting cyclopropyl phenyl ketone with thionyl chloride, followed by reaction with piperidine to form an intermediate. This intermediate is then reacted with formaldehyde and formic acid in a Leuckart reaction to yield cycrimine [].

b) Novel Sila-Substitution Synthesis: This method, focusing on silicon analogs of cycrimine, begins with chloromethyltrichlorosilane and progresses through a six-step sequence involving Grignard reactions, cyclization, and reductive amination to obtain sila-cycrimine [].

Molecular Structure Analysis
  • Salt Formation: Cycrimine hydrochloride, the salt form, exhibits improved water solubility, making it suitable for pharmaceutical formulations and research applications [, , , ].
  • Derivative Formation: Reactions with various characterizing agents, like picric acid, ammonium reineckate, and methyl iodide, yield unique derivatives helpful for identification and differentiation from other compounds [].
Mechanism of Action

Cycrimine primarily exerts its effects by competitively antagonizing muscarinic acetylcholine receptors, specifically the M1 subtype [, , ]. This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting downstream signaling pathways associated with various physiological processes, including muscle contraction and neurotransmission.

Physical and Chemical Properties Analysis
  • Appearance: White crystalline powder [].
  • Solubility: Cycrimine hydrochloride is soluble in water, aiding in its formulation and administration for research purposes [].
Applications

a) Parkinson's Disease Research: Cycrimine has historically been studied for its anti-Parkinsonian effects [, , , ]. Although not a primary treatment today, its mechanism of action provides insights into the role of muscarinic receptors in Parkinson's disease pathology and informs the development of new therapies.

b) Antiviral Research: Recent studies demonstrate cycrimine's in vitro antiviral activity against influenza A virus subtypes []. This finding suggests potential as a therapeutic agent against influenza, warranting further investigation into its antiviral mechanisms and efficacy in vivo.

c) Structure-Activity Relationship Studies: Research on silicon-based analogs of cycrimine (sila-cycrimine) aims to understand how replacing carbon with silicon affects biological activity [, ]. Such studies provide valuable information for drug design by identifying structural modifications that enhance desired effects or reduce side effects.

d) Antibody Binding Site Mapping: Cycrimine's interaction with a monoclonal antibody (IgE(Lb4)) has been used to map antibody binding sites and study the principles of heteroligating antibody binding []. This contributes to our understanding of antibody-antigen interactions and their role in immune responses.

e) Analytical Chemistry: The development of specific microcrystal tests and derivative formations for cycrimine aids in its identification and differentiation from other compounds, particularly in pharmaceutical analysis [].

Future Directions
  • Further investigation into its antiviral mechanisms and efficacy in vivo: Cycrimine's in vitro antiviral activity against influenza A virus subtypes warrants further investigation into its mechanisms and efficacy in animal models and potentially clinical trials [].

Trihexyphenidyl

    Compound Description: Trihexyphenidyl, also known as benzhexol, is an anticholinergic drug primarily used to manage Parkinson's disease symptoms like rigidity and tremor. Its mechanism of action involves blocking the activity of acetylcholine in the central nervous system [, ].

    Relevance: Trihexyphenidyl shares a similar chemical structure and pharmacological profile with Cycrimine, both belonging to the class of anticholinergic agents. Both drugs are effective in treating Parkinson's disease symptoms by mitigating the effects of acetylcholine imbalance [, ]. Notably, Trihexyphenidyl is structurally similar to Sila-Trihexyphenidyl, a silicon analog of Trihexyphenidyl [, ].

Procyclidine

    Compound Description: Procyclidine is another anticholinergic medication prescribed for alleviating Parkinsonian symptoms, particularly drug-induced Parkinsonism. It functions by antagonizing muscarinic acetylcholine receptors in the brain [, ].

    Relevance: Procyclidine belongs to the same class of anticholinergic agents as Cycrimine, and both exhibit therapeutic effects in managing Parkinson's disease symptoms. They have closely related structures and share a similar mechanism of action [, ]. Additionally, Sila-Procyclidine, a silicon analog of Procyclidine, has been synthesized and studied for its anticholinergic properties [].

Biperiden

    Compound Description: Biperiden is an anticholinergic drug primarily prescribed for treating Parkinson's disease and drug-induced extrapyramidal symptoms. It works by blocking muscarinic acetylcholine receptors, thereby reducing tremor and rigidity [].

    Relevance: Biperiden, like Cycrimine, is an anticholinergic medication used for managing Parkinson's disease. Both drugs target muscarinic acetylcholine receptors, aiming to restore the balance of neurotransmitters in the brain, but they possess subtle differences in their chemical structures and pharmacological properties [].

Sila-Trihexyphenidyl

    Compound Description: Sila-Trihexyphenidyl is a silicon analog of Trihexyphenidyl, designed through bioisosteric replacement of carbon with silicon in the parent molecule []. This modification often alters the compound's pharmacological properties while maintaining a similar structure [].

    Relevance: Sila-Trihexyphenidyl represents a structural analog of both Trihexyphenidyl and, by extension, Cycrimine. This modification aims to explore how the substitution of carbon with silicon influences the anticholinergic activity and potential therapeutic benefits compared to Cycrimine [, ].

Sila-Cycrimine

    Compound Description: Sila-Cycrimine, like Sila-Trihexyphenidyl, is a silicon-containing analog of Cycrimine [, , ]. The replacement of a carbon atom with silicon in the molecular structure is intended to investigate the impact of this alteration on the compound's pharmacological properties, particularly its anticholinergic activity [].

    Relevance: The synthesis and study of Sila-Cycrimine offer direct insights into the structure-activity relationship of Cycrimine. By comparing the pharmacological profiles of Cycrimine and Sila-Cycrimine, researchers can gain a deeper understanding of how the silicon substitution affects its interaction with biological targets and potential therapeutic applications [, ].

Sila-Procyclidine

    Compound Description: Sila-Procyclidine is a silicon-based analog of the anticholinergic drug Procyclidine []. The incorporation of silicon in place of carbon aims to modify the compound's properties, potentially leading to enhanced efficacy, reduced side effects, or altered pharmacokinetic characteristics compared to the parent compound [].

    Relevance: Sila-Procyclidine's relevance lies in its structural similarity to both Procyclidine and Cycrimine. Studying its activity provides a comparative perspective on the effects of silicon substitution on anticholinergic properties within this specific class of compounds. Findings from Sila-Procyclidine research contribute to a broader understanding of how structural modifications influence the pharmacological profiles of Cycrimine and related drugs [].

2,4-dinitrophenyl (DNP)

    Compound Description: 2,4-dinitrophenyl (DNP) is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein []. It's often used in immunological research to study antibody-antigen interactions.

    Relevance: In a study investigating antibody binding sites, DNP was used as a reference ligand for a monoclonal anti-2,4,6-trinitrophenyl IgE (clone Lb4). The research explored how various ligands, including Cycrimine-R, interacted with the antibody's binding site in comparison to DNP [].

Cycrimine-R

    Compound Description: Cycrimine-R represents a specific form or isomer of Cycrimine. While the exact structural details of Cycrimine-R are not specified in the provided abstract, it's likely an enantiomer or diastereomer of the original compound [].

    Relevance: Cycrimine-R plays a crucial role in understanding the binding interactions of Cycrimine with biological targets. By studying Cycrimine-R's binding affinity and interactions with a specific antibody, researchers can elucidate the structural features critical for Cycrimine's activity and potentially identify more potent or selective analogs [].

Atropine

    Compound Description: Atropine is a naturally occurring alkaloid derived from plants like belladonna. It's a potent anticholinergic agent that blocks the action of acetylcholine, primarily used to treat bradycardia, reduce salivation, and dilate pupils [, ].

    Relevance: Atropine serves as a reference compound for comparing the anticholinergic potency and selectivity of Cycrimine and other related drugs. The research highlights Cycrimine's advantages, indicating that it offers a more favorable therapeutic profile with fewer side effects compared to Atropine [, , ].

Hyoscine

    Compound Description: Hyoscine, also known as scopolamine, is another naturally derived anticholinergic drug. It's commonly used to prevent nausea and vomiting caused by motion sickness or anesthesia [, ].

    Relevance: Like Atropine, Hyoscine serves as a comparator to evaluate the efficacy and side effect profile of Cycrimine. The research suggests that different anticholinergic drugs, including Cycrimine and Hyoscine, might exhibit varying efficacies in managing specific Parkinsonian symptoms, highlighting the importance of individualized treatment approaches [, ].

Benzotropine

    Compound Description: Benzotropine is a synthetic anticholinergic drug used to treat Parkinson's disease and other movement disorders. It works by blocking acetylcholine's effects in the brain, reducing tremors, stiffness, and muscle spasms [].

    Relevance: Benzotropine is another example of an anticholinergic drug compared to Cycrimine in terms of effectiveness in treating Parkinson's disease symptoms []. The research emphasizes the need to tailor treatment strategies based on individual patient responses, considering the diversity in pharmacological profiles and potential side effects among these drugs.

Orphenadrine

    Compound Description: Orphenadrine is a muscle relaxant primarily used to relieve pain and discomfort caused by muscle injuries, sprains, and strains. It works by blocking acetylcholine's activity in the central nervous system [].

    Relevance: Orphenadrine, while primarily a muscle relaxant, also possesses anticholinergic properties. It's often mentioned in conjunction with Cycrimine and other anticholinergic agents when discussing treatment options for Parkinson's disease. The research suggests that Orphenadrine might enhance the effectiveness of certain antiparkinsonian drugs, including Cycrimine, albeit with the potential for diminished benefits over time [].

Ethopropazine

    Compound Description: Ethopropazine is an anticholinergic drug used to treat Parkinson's disease and its associated symptoms. It functions by blocking acetylcholine's actions, primarily in the central nervous system [].

    Relevance: Ethopropazine, like Cycrimine, belongs to the group of anticholinergic medications employed in managing Parkinson's disease. The research highlights the availability of multiple drugs within this class, each with subtle differences in its pharmacological profile and potential side effects. This diversity underscores the importance of considering individual patient responses and preferences when selecting the most appropriate treatment option [].

Methixene

    Compound Description: Methixene is an anticholinergic drug with additional antihistaminic properties. It's primarily used to alleviate symptoms associated with Parkinson's disease and other movement disorders [].

    Relevance: Methixene's relevance lies in its inclusion within the broader context of anticholinergic drug options for managing Parkinson's disease. While the provided abstract doesn't delve into specific comparisons with Cycrimine, it emphasizes the availability of various anticholinergic agents, each with potential advantages and drawbacks, influencing treatment decisions based on individual patient needs [].

    Compound Description: Chlorphenoxamine is an anticholinergic drug with antihistaminic properties, used primarily to relieve symptoms associated with allergies, the common cold, and Parkinson's disease [].

    Relevance: Chlorphenoxamine is another example of an anticholinergic drug with potential applications in Parkinson's disease management. Its inclusion in the research emphasizes the diverse range of drugs within this class, each exhibiting a unique pharmacological profile and side effect profile, prompting personalized treatment approaches tailored to individual patient responses [].

Caramiphene

    Compound Description: Caramiphene, a selective estrogen receptor modulator (SERM), is primarily known for its use in treating infertility in women. It works by binding to estrogen receptors in the body, either blocking or activating their effects depending on the specific tissue [].

    Relevance: The relevance of Caramiphene stems from its structural similarity to a series of 3,8-diazabicyclo[3,2,1]octane derivatives synthesized as potential antiparkinsonian agents. These compounds were designed to mimic structural elements of both Caramiphene and Cycrimine, exploring their potential as therapeutic alternatives for Parkinson's disease [].

Amphetamine

    Compound Description: Amphetamine is a central nervous system stimulant that increases the release and blocks the reuptake of dopamine and norepinephrine in the brain. It is used to treat conditions like attention-deficit/hyperactivity disorder (ADHD) and narcolepsy [].

    Relevance: Amphetamine was investigated alongside Cycrimine in a study examining agents that affect apomorphine-induced vomiting in dogs []. While not directly structurally related to Cycrimine, the study highlights the diverse pharmacological approaches to managing emesis and the potential interplay between different drug classes in influencing this physiological response.

Reserpine

    Compound Description: Reserpine is an antipsychotic and antihypertensive drug that works by depleting monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, from central and peripheral nervous system storage vesicles [].

    Relevance: Like Amphetamine, Reserpine was investigated in the context of apomorphine-induced vomiting []. Its inclusion in the research highlights the multifaceted nature of emetic responses and the potential for drugs targeting different neurotransmitter systems to modulate these physiological reactions. While not structurally similar to Cycrimine, this research context underscores the broader pharmacological landscape in which Cycrimine's actions are studied.

Meclizine

    Compound Description: Meclizine is an antihistamine drug commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It works by blocking the action of histamine in the brain [].

    Relevance: Meclizine, alongside Cycrimine, was part of a study investigating agents that can modulate apomorphine-induced vomiting []. While not directly related in structure or primary therapeutic use to Cycrimine, this research context emphasizes the intricate interplay between different drug classes in influencing emetic responses. Understanding these interactions can inform the development of more effective antiemetic strategies.

Methantheline

    Compound Description: Methantheline is an anticholinergic drug primarily used to reduce stomach acid production and treat peptic ulcers. It blocks the action of acetylcholine on muscarinic receptors, reducing smooth muscle spasms and secretions [].

    Relevance: Methantheline, along with Cycrimine, was examined in a study exploring agents that influence apomorphine-induced vomiting []. Although not directly related in structure to Cycrimine, this research context emphasizes the complex physiological mechanisms underlying emesis and the potential for drugs targeting different aspects of neurotransmission to modulate these responses.

Properties

CAS Number

77-39-4

Product Name

Cycrimine

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

Solubility

9.09e-03 g/L

Synonyms

Cycrimine; Pagitane; Cicrimina; Cycriminum; (+-)-cycrimine

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.